![molecular formula C10H8ClF3O2 B6341239 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97% CAS No. 773135-63-0](/img/structure/B6341239.png)
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoic acid, which is a carboxylic acid building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is 238.59 . It is stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Organic Synthesis
This compound is often used in organic synthesis . It can participate in various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . This makes it a versatile reagent in the synthesis of a wide range of organic compounds .
Surrogate Standard in Pesticide Exposure Studies
The compound has been used as a surrogate standard to investigate pesticide exposure and home contamination . In these studies, urine and hand wipe samples collected from farmers are analyzed to assess the level of pesticide exposure .
Manufacture of Substances
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is used in the manufacture of other substances . This includes its use in the production of various pharmaceuticals and agrochemicals .
Scientific Research and Development
This compound is widely used in scientific research and development . It can be used in the study of various chemical reactions and processes, and in the development of new synthetic methods .
Investigation of Binding with Chaperones
Although not directly related to the ethyl ester form, 2-(Trifluoromethyl)benzoic acid, a closely related compound, has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC . This suggests potential applications of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester in similar biochemical studies.
Synthesis of 1,3,4-Oxadiazole Derivatives
Again, a closely related compound, 2-(Trifluoromethyl)benzoic acid, has been used in the synthesis of 1,3,4-oxadiazole derivatives . This indicates that 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester could potentially be used in similar synthetic applications.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
ethyl 5-chloro-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEBLTIEGPLXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-2-(trifluoromethyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.